4-Hydroxy-8-methoxy-2H-chromen-2-one
CAS No.: 106754-13-6
Cat. No.: VC8045126
Molecular Formula: C10H8O4
Molecular Weight: 192.17 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 106754-13-6 |
---|---|
Molecular Formula | C10H8O4 |
Molecular Weight | 192.17 g/mol |
IUPAC Name | 4-hydroxy-8-methoxychromen-2-one |
Standard InChI | InChI=1S/C10H8O4/c1-13-8-4-2-3-6-7(11)5-9(12)14-10(6)8/h2-5,11H,1H3 |
Standard InChI Key | ABCLPXHJIKFYLL-UHFFFAOYSA-N |
SMILES | COC1=CC=CC2=C1OC(=O)C=C2O |
Canonical SMILES | COC1=CC=CC2=C1OC(=O)C=C2O |
Introduction
Structural and Molecular Characteristics
Core Architecture and Substituent Effects
The compound’s structure consists of a fused benzene and α-pyrone ring system, with hydroxyl (-OH) and methoxy (-OCH₃) groups at positions 4 and 8 (Figure 1). The methoxy group’s electron-donating nature influences electronic distribution, enhancing resonance stabilization compared to non-substituted coumarins .
Molecular Formula: C₁₀H₈O₄
Molecular Weight: 192.17 g/mol
IUPAC Name: 4-Hydroxy-8-methoxy-2H-chromen-2-one
Table 1: Comparative Structural Data of Selected Coumarin Derivatives
Compound | Substituents | Molecular Formula | Molecular Weight (g/mol) |
---|---|---|---|
4-Hydroxy-8-methoxy-2H-chromen-2-one | 4-OH, 8-OCH₃ | C₁₀H₈O₄ | 192.17 |
4-Hydroxy-8-methyl-2H-chromen-2-one | 4-OH, 8-CH₃ | C₁₀H₈O₃ | 176.17 |
6-Acetyl-7-hydroxy-4-methyl-2H-chromen-2-one | 4-CH₃, 6-COCH₃, 7-OH | C₁₂H₁₀O₄ | 218.21 |
Synthetic Methodologies
Biogenic Nanoparticle-Catalyzed Condensation
A scalable route involves the ZnO nanoparticle (NP)-catalyzed three-component reaction of 4-hydroxycoumarin, substituted aldehydes, and amines . For 4-hydroxy-8-methoxy-2H-chromen-2-one, substituting the aldehyde precursor with 8-methoxy-salicylaldehyde could yield the target compound. Biogenic ZnO NPs (5 mol%) in aqueous medium facilitate rapid condensation (10–15 min) at room temperature, achieving yields >90% for analogous derivatives .
Representative Reaction Scheme:
Rh-Catalyzed Domino Synthesis
Rhodium-catalyzed coupling of methoxy-substituted salicylaldehydes with acrylates offers an alternative route . Under Rh(CO)₂(acac) catalysis and Na₂CO₃ in DMF at 120°C, cyclization and lactonization occur to form the coumarin core. This method is effective for introducing methyl groups but can be adapted for methoxy substituents by modifying the aldehyde precursor .
Spectroscopic Characterization
Fourier-Transform Infrared (FT-IR) Spectroscopy
Key absorptions include:
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR (DMSO-d₆, 400 MHz):
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δ 10.50 (s, 1H, -OH)
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δ 7.80–6.80 (m, 3H, aromatic H)
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δ 3.90 (s, 3H, -OCH₃)
¹³C NMR (100 MHz):
Physicochemical and Pharmacokinetic Properties
Solubility and Stability
The compound exhibits limited aqueous solubility due to its hydrophobic aromatic core but is soluble in polar aprotic solvents (e.g., DMSO, DMF). The 4-hydroxy group enables salt formation under basic conditions, enhancing solubility.
ADMET Predictions
Predictive studies using tools like SwissADME suggest:
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Metabolism: Susceptible to hepatic glucuronidation (phase II metabolism)
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Toxicity: Low Ames mutagenicity risk; LD₅₀ (rat, oral) > 2000 mg/kg
Functional Applications
Antioxidant Activity
Analogous 4-hydroxycoumarins show radical scavenging capacity via H-atom donation from the phenolic -OH group . In DPPH assays, derivatives with electron-donating groups (e.g., -OCH₃) exhibit IC₅₀ values of 12–18 μM, comparable to ascorbic acid .
Corrosion Inhibition
Coumarins act as mild steel corrosion inhibitors in acidic media. Weight loss studies demonstrate 75–85% inhibition efficiency at 500 ppm, attributed to adsorption via heteroatoms and π-electrons .
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